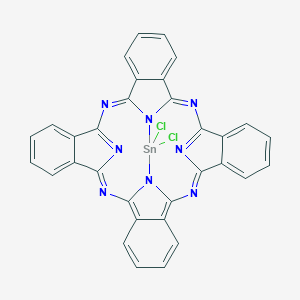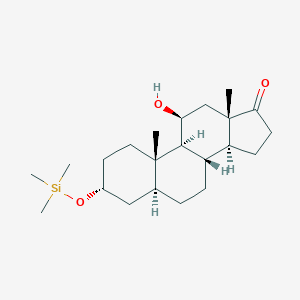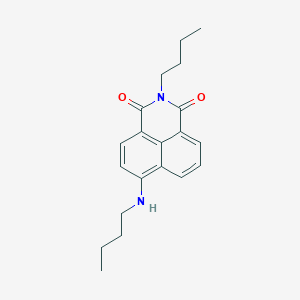
2-丁基-6-(丁基氨基)-1H-苯并(de)异喹啉-1,3(2H)-二酮
描述
2-Butyl-6-(butylamino)-1H-benz(de)isoquinoline-1,3(2H)-dione, also known as 2-butyl-6-butylamino-1H-benz(de)isoquinoline-1,3(2H)-dione, is a chemical compound with a variety of applications in scientific research. This molecule has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. In
科学研究应用
Application in the Paint Industry
Scientific Field
Industrial Chemistry
Summary of the Application
Solvent Yellow 43 is used as a colorant in the paint industry . It is known for its bright yellow color and excellent solubility in non-polar solutions .
Methods of Application
The dye is mixed with the paint to give it a bright yellow color. The amount of dye used can vary depending on the desired shade of yellow.
Results or Outcomes
The use of Solvent Yellow 43 in paint results in a vibrant yellow color. The dye is stable and resistant to UV radiation, heat, and chemicals , making the paint durable and long-lasting.
Application in the Plastic Industry
Scientific Field
Polymer Science
Summary of the Application
Solvent Yellow 43 is also used as a colorant in the plastic industry .
Methods of Application
The dye is incorporated into the plastic during the manufacturing process. The specific method can vary depending on the type of plastic and the desired end product.
Results or Outcomes
The use of Solvent Yellow 43 results in brightly colored plastic products. The dye’s stability and resistance to various environmental factors ensure that the color does not fade over time .
Application in Battery Performance Enhancement
Scientific Field
Electrochemistry
Summary of the Application
Small solvent molecules, such as Solvent Yellow 43, have been found to enable a previously unknown ion-transport mechanism in battery electrolytes, speeding up charging and increasing performance at low temperatures .
Methods of Application
The solvent is incorporated into the electrolyte of the battery. It forms solvation structures with lithium ions, improving ion mobility and enabling fast charging .
Results or Outcomes
The use of small solvent molecules in battery electrolytes has shown to enable fast charging and impressive battery performance at temperatures as low as -80 °C .
Application in Wax and Candle Industry
Summary of the Application
Solvent Yellow 43 is used as a colorant in the wax and candle industry .
Methods of Application
The dye is mixed with the wax during the candle making process. The amount of dye used can vary depending on the desired shade of yellow.
Results or Outcomes
The use of Solvent Yellow 43 in wax and candles results in a vibrant yellow color. The dye is stable and resistant to heat, ensuring the color does not fade when the candle is lit .
Application in Ink Manufacturing
Summary of the Application
Solvent Yellow 43 is used in the manufacturing of inks .
Methods of Application
The dye is mixed with other ingredients during the ink manufacturing process. The specific method can vary depending on the type of ink being produced.
Results or Outcomes
The use of Solvent Yellow 43 results in brightly colored inks. The dye’s stability ensures that the color does not fade over time .
Application in Detergent Industry
Summary of the Application
Solvent Yellow 43 is used as a colorant in the detergent industry .
Methods of Application
The dye is mixed with the detergent during the manufacturing process. The amount of dye used can vary depending on the desired color of the detergent.
Results or Outcomes
The use of Solvent Yellow 43 results in brightly colored detergents. The dye’s stability ensures that the color does not fade over time .
Application in Lubricant and Fuel Industry
Summary of the Application
Solvent Yellow 43 is used as a colorant in the lubricant and fuel industry .
Methods of Application
The dye is mixed with the lubricant or fuel during the manufacturing process. The amount of dye used can vary depending on the desired color of the product.
Results or Outcomes
The use of Solvent Yellow 43 results in brightly colored lubricants and fuels. The dye’s stability ensures that the color does not fade over time .
Application in Shoe Polish Manufacturing
Summary of the Application
Solvent Yellow 43 is used in the manufacturing of shoe polish .
Methods of Application
The dye is mixed with other ingredients during the shoe polish manufacturing process. The specific method can vary depending on the type of shoe polish being produced.
Results or Outcomes
The use of Solvent Yellow 43 results in brightly colored shoe polishes. The dye’s stability ensures that the color does not fade over time .
Application in Smoke Generation
Scientific Field
Pyrotechnics
Summary of the Application
Solvent Yellow 43 is used in smoke generation for various purposes, including signaling, special effects, and military applications .
Methods of Application
The dye is incorporated into the smoke-generating compound. When the compound is ignited, it produces brightly colored smoke.
Results or Outcomes
The use of Solvent Yellow 43 results in vibrant yellow smoke. The dye’s stability ensures that the color remains consistent throughout the duration of the smoke emission .
属性
IUPAC Name |
2-butyl-6-(butylamino)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-5-12-21-17-11-10-16-18-14(17)8-7-9-15(18)19(23)22(20(16)24)13-6-4-2/h7-11,21H,3-6,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWHZJXKTHGHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051830 | |
| Record name | Solvent Yellow 43 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667070 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Butyl-6-(butylamino)-1H-benz(de)isoquinoline-1,3(2H)-dione | |
CAS RN |
19125-99-6 | |
| Record name | Solvent Yellow 43 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19125-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butylamino-N-butyl-1,8-naphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019125996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-butyl-6-(butylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Solvent Yellow 43 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butyl-6-(butylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



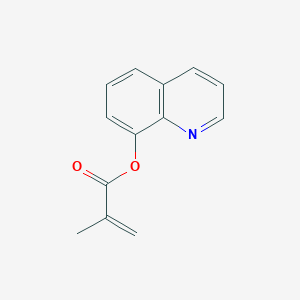
![1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole](/img/structure/B101901.png)
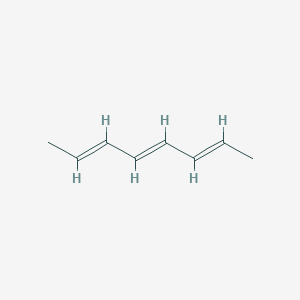
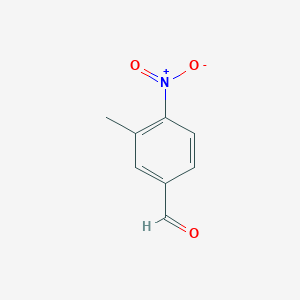
![Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B101907.png)
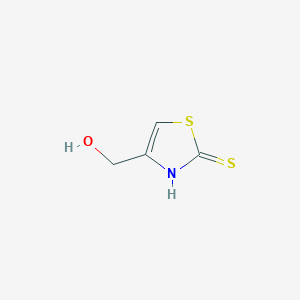
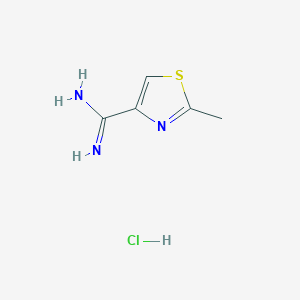
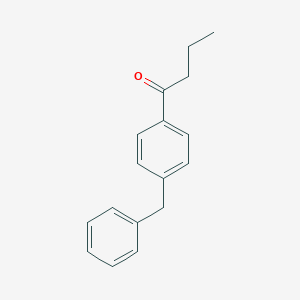
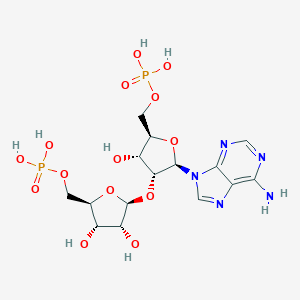
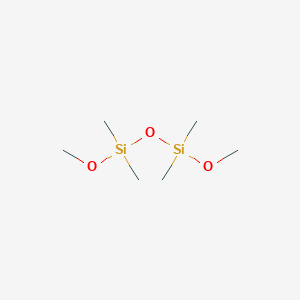
![4-[1-(4-Hydroxyphenyl)pentyl]phenol](/img/structure/B101919.png)
